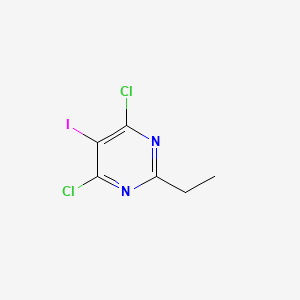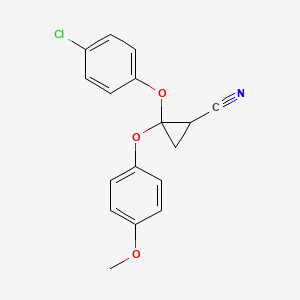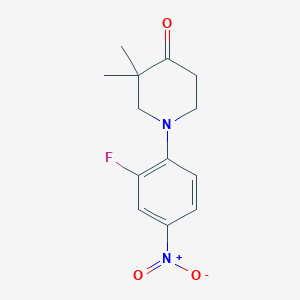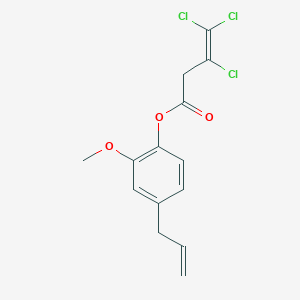
Yttrium--zinc (2/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium–zinc (2/3) is a compound that combines yttrium and zinc in a specific stoichiometric ratio. Yttrium is a transition metal with atomic number 39, known for its applications in various high-tech fields due to its unique properties. Zinc, on the other hand, is a well-known element used in numerous industrial and biological applications. The combination of these two elements results in a compound with distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Yttrium–zinc (2/3) can be synthesized using several methods, including sol-gel, solvothermal, and wet chemical methods . These methods involve the reaction of yttrium and zinc precursors under controlled conditions to form the desired compound. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: In industrial settings, yttrium–zinc (2/3) is typically produced through high-temperature solid-state reactions. This involves mixing yttrium oxide and zinc oxide powders, followed by heating the mixture at elevated temperatures to facilitate the reaction and form the compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield .
化学反応の分析
Types of Reactions: Yttrium–zinc (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium in the compound can react with oxygen to form yttrium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in the reactions of yttrium–zinc (2/3) include oxygen, halogens, and acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of yttrium–zinc (2/3) include yttrium oxide, zinc oxide, and various halides, depending on the reagents used
特性
CAS番号 |
880884-21-9 |
|---|---|
分子式 |
Y2Zn3 |
分子量 |
374.0 g/mol |
IUPAC名 |
yttrium;zinc |
InChI |
InChI=1S/2Y.3Zn |
InChIキー |
LEALAMLCETYLPE-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Zn].[Y].[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)



![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)



![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
